molecular formula C10H17N3 B1504548 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine CAS No. 910552-61-3

6-Methyl-4-(pentan-3-YL)pyridazin-3-amine

Cat. No. B1504548
M. Wt: 179.26 g/mol
InChI Key: GEEUQWPIJTZAQY-UHFFFAOYSA-N
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Patent
US07557103B2

Procedure details

Dissolve 12.0 g (45 mmol) of N-[4-(1-ethyl-propyl)-6-methyl-pyridazin-3-yl]-2,2-dimethyl-propionamide in 60 ml of concentrated hydrochloric acid. Heat to 95° C. in a sealed flask for 2 h. Work up by pouring over ice and extracting with ethyl acetate three times. Discard the organic and adjust pH of aqueous to basic using 2N sodium hydroxide. Extract basic solution with ethyl acetate five times. Dry over magnesium sulfate, filter, and evaporate to obtain 6.68 g (37 mmol, 81.0%) of the title compound as brownish oil. 1H-NMR (DMSO-d6): δ 6.95 (s, 1H); 5.89 (s, br, 2H); 2.52-2.56 (m, 1H); 2.34 (s, 3H); 1.44-1.58 (m, 4H); 0.72 (t, J=7.04 Hz, 6H) ppm. MS/ES+=180 (100%, M+1).
Name
N-[4-(1-ethyl-propyl)-6-methyl-pyridazin-3-yl]-2,2-dimethyl-propionamide
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([C:6]1[CH:11]=[C:10]([CH3:12])[N:9]=[N:8][C:7]=1[NH:13]C(=O)C(C)(C)C)[CH2:4][CH3:5])[CH3:2]>Cl>[CH2:1]([CH:3]([C:6]1[CH:11]=[C:10]([CH3:12])[N:9]=[N:8][C:7]=1[NH2:13])[CH2:4][CH3:5])[CH3:2]

Inputs

Step One
Name
N-[4-(1-ethyl-propyl)-6-methyl-pyridazin-3-yl]-2,2-dimethyl-propionamide
Quantity
12 g
Type
reactant
Smiles
C(C)C(CC)C1=C(N=NC(=C1)C)NC(C(C)(C)C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by pouring over ice
EXTRACTION
Type
EXTRACTION
Details
extracting with ethyl acetate three times
EXTRACTION
Type
EXTRACTION
Details
Extract basic solution with ethyl acetate five times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CC)C1=C(N=NC(=C1)C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 37 mmol
AMOUNT: MASS 6.68 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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